Hsp90-IN-S89
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-S89 is a heat shock protein 90 (Hsp90) potent enantiomer.
Scientific Research Applications
Hsp90 as an ATP-Dependent Chaperone
Hsp90, a molecular chaperone in eukaryotic cells, is essential for the folding of regulatory proteins and re-folding of stress-denatured polypeptides. Its mechanism of action involves ATP binding and hydrolysis, which are critical for its in vivo function. The ATPase activity of Hsp90 and the interaction with co-chaperones like p23 regulate the binding and release of substrate polypeptide from Hsp90. This establishes Hsp90 as an ATP-dependent chaperone (Obermann et al., 1998).
HSP90's Role in Protein Homeostasis
HSP90 facilitates the maturation of proteins, including kinases and transcription factors. It regulates various cellular functions and impacts normal biology, disease, and evolutionary processes. Recent studies have shed light on the transcriptional and biochemical regulation of HSP90 and its structural dynamics, which are crucial for acting on diverse client proteins (Taipale, Jarosz, & Lindquist, 2010).
HSP90 Chaperone Machinery in Cellular Processes
HSP90 is integral in proteostasis in eukaryotic cells, both under physiological and stress conditions. It's involved in DNA repair, development, immune response, and neurodegenerative disease. HSP90 interacts with several hundred protein substrates or 'clients' and a large number of co-chaperones, making it a significant regulator in many cellular processes (Schopf, Biebl, & Buchner, 2017).
Hsp90's Folding and Regulation Role
Hsp90 is essential for the folding and regulation of a subset of cytosolic proteins, especially those involved in cell cycle control and signal transduction. It acts with various co-chaperones to modulate substrate recognition and its ATPase cycle, contributing to a wide range of substrates (Picard, 2002).
Hsp90's Specificity for Tumor Cells
Hsp90 inhibitors like 17-AAG selectively target cancer cells due to Hsp90's higher binding affinity in tumor cells compared to normal cells. Tumor Hsp90 is in multi-chaperone complexes with high ATPase activity, while it is latent and uncomplexed in normal tissues. This suggests a therapeutic target for cancer treatment (Kamal et al., 2003).
Hsp90's ATPase-Coupled Conformational Changes
The ATPase-coupled mechanism of Hsp90 involves complex conformational changes and interactions with cochaperone proteins, crucial for activating various signaling proteins in the eukaryotic cell. However, the nature of changes induced in client proteins by Hsp90 remains largely unknown (Pearl & Prodromou, 2006).
Properties
CAS No. |
1313379-34-8 |
---|---|
Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 |
IUPAC Name |
(S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+/t13-/m0/s1 |
InChI Key |
KYIXUSLGFINPTC-WVFAEZDRSA-N |
SMILES |
CC(N=C(N)N=C1C[C@H](C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hsp90-IN-S89; Hsp90INS89; Hsp90 IN S89; Hsp90IN-S89; Hsp90-INS89; Hsp90 IN-S89; Hsp90IN S89; S89; S 89; S-89 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.